N-(1-butyl-1H-tetraazol-5-yl)-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amine
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Overview
Description
N-(1-butyl-1H-tetraazol-5-yl)-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amine is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, a butyl group, and a dichlorobenzyl ether moiety, making it a unique structure for research and industrial applications.
Preparation Methods
The synthesis of N-(1-butyl-1H-tetraazol-5-yl)-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amine involves multiple steps, including the formation of the tetrazole ring and the attachment of the butyl and dichlorobenzyl groups. Common synthetic routes include:
Tetrazole Formation: This can be achieved through the reaction of an azide with a nitrile under acidic conditions.
Ether Formation: The dichlorobenzyl ether moiety is typically synthesized through a Williamson ether synthesis, involving the reaction of a phenol with an alkyl halide in the presence of a base.
Chemical Reactions Analysis
N-(1-butyl-1H-tetraazol-5-yl)-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-butyl-1H-tetraazol-5-yl)-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include:
1-{2-[(2,6-dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl}imidazole: This compound shares the dichlorobenzyl ether moiety and has similar applications in medicinal chemistry.
Isoconazole: An imidazole derivative with a similar dichlorobenzyl ether structure, used as an antifungal agent.
Properties
Molecular Formula |
C20H23Cl2N5O2 |
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Molecular Weight |
436.3 g/mol |
IUPAC Name |
1-butyl-N-[[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]methyl]tetrazol-5-amine |
InChI |
InChI=1S/C20H23Cl2N5O2/c1-3-4-10-27-20(24-25-26-27)23-12-14-8-9-18(19(11-14)28-2)29-13-15-16(21)6-5-7-17(15)22/h5-9,11H,3-4,10,12-13H2,1-2H3,(H,23,24,26) |
InChI Key |
BPYCLVSJACPTRB-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=NN=N1)NCC2=CC(=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)OC |
Canonical SMILES |
CCCCN1C(=NN=N1)NCC2=CC(=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)OC |
Origin of Product |
United States |
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